molecular formula C32H29N5OS B11972243 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11972243
M. Wt: 531.7 g/mol
InChI Key: WAQBPGBWNSKOBM-IWBSIUBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:

    Preparation of 1,1’-biphenyl-4-carbaldehyde: This intermediate is synthesized through the oxidation of 1,1’-biphenyl-4-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC).

    Formation of the hydrazone: The 1,1’-biphenyl-4-carbaldehyde is then reacted with 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide in the presence of an acid catalyst to form the hydrazone derivative.

    Cyclization: The hydrazone derivative undergoes cyclization under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazones, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C32H29N5OS

Molecular Weight

531.7 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C32H29N5OS/c1-22-9-13-28(14-10-22)31-35-36-32(37(31)29-19-11-23(2)12-20-29)39-21-30(38)34-33-24(3)25-15-17-27(18-16-25)26-7-5-4-6-8-26/h4-20H,21H2,1-3H3,(H,34,38)/b33-24+

InChI Key

WAQBPGBWNSKOBM-IWBSIUBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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